

Application Notes and Protocols for Apilimod Mesylate in Neurodegenerative Disease Research

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Compound of Interest

Compound Name: *Apilimod Mesylate*

Cat. No.: *B1663033*

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Introduction

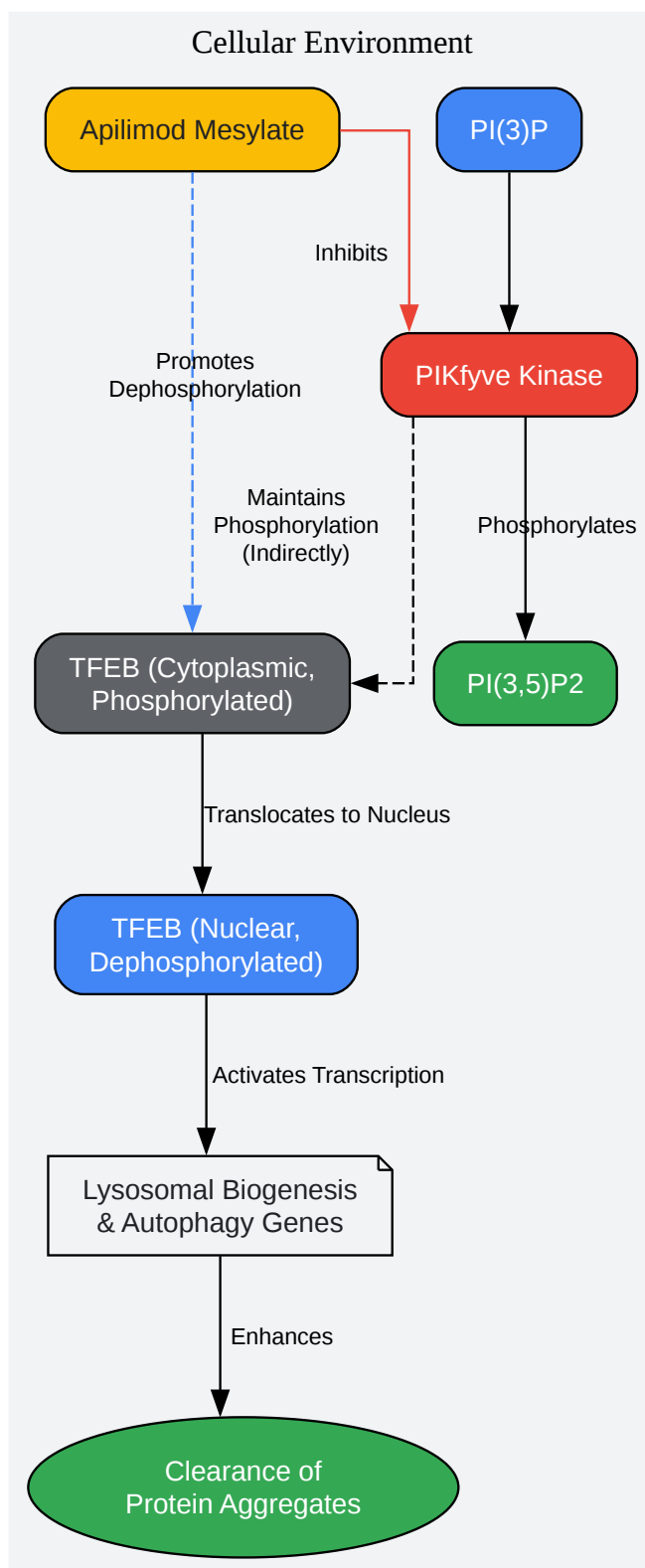
Apilimod Mesylate is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1][2] Initially developed for autoimmune diseases, its unique mechanism of action has garnered significant interest in the field of neurodegenerative disease research, particularly for conditions characterized by defects in endolysosomal trafficking and autophagy.[1][3] This document provides detailed application notes and experimental protocols for the use of **Apilimod Mesylate** in relevant research models.

Apilimod's primary molecular target is PIKfyve, a lipid kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][4] Inhibition of PIKfyve by Apilimod leads to a decrease in PI(3,5)P₂ levels and a subsequent accumulation of its precursor, PI(3)P.[2][4] This modulation of phosphoinositide levels has profound effects on intracellular membrane trafficking, particularly within the endosome-lysosome pathway, which is often dysregulated in neurodegenerative disorders.

Mechanism of Action in Neurodegeneration

A key mechanism through which Apilimod exerts its neuroprotective effects is by promoting the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] Apilimod treatment leads to the dephosphorylation and subsequent nuclear

translocation of TFEB, a process that appears to be independent of mTOR and calcineurin signaling pathways.^{[5][7]} Once in the nucleus, TFEB activates the transcription of a network of genes involved in lysosome function and autophagy, thereby enhancing the cell's capacity to clear aggregated proteins and damaged organelles, a common pathological hallmark of many neurodegenerative diseases.^{[5][6][8]}



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Caption: Apilimod's mechanism of action via PIKfyve inhibition and TFEB activation.

Application in C9ORF72 Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) Models

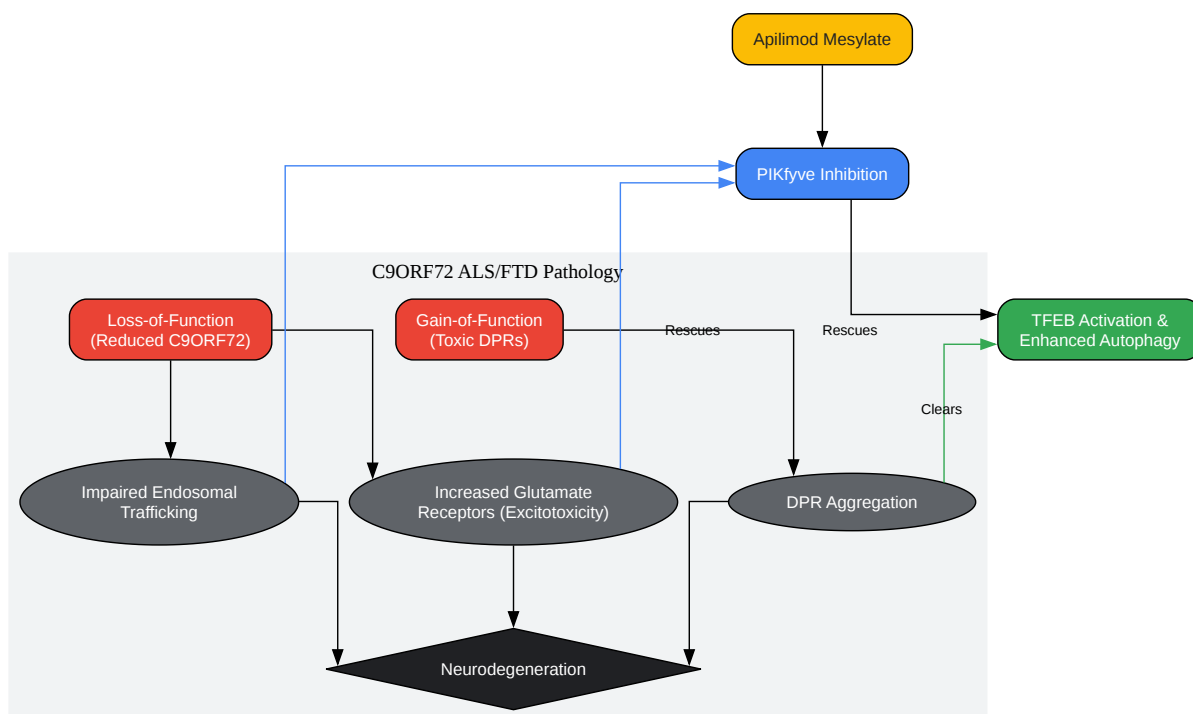
The most extensive research on Apilimod in neurodegeneration has focused on models of ALS and FTD caused by a hexanucleotide repeat expansion in the C9ORF72 gene. This mutation leads to disease through both a loss-of-function mechanism (reduced C9ORF72 protein) and a gain-of-function mechanism (production of toxic dipeptide repeat proteins, DPRs).[9][10] Apilimod has demonstrated the ability to rescue pathological features associated with both mechanisms.[9][10]

1. Rescue of Loss-of-Function Phenotypes: Reduced C9ORF72 levels disrupt endosomal trafficking and lead to an increase in glutamate receptor levels on neurons, heightening their susceptibility to excitotoxicity.[3][9][11]

- Restoration of Endolysosomal Compartments: Apilimod treatment in C9orf72 deficient mouse models increases the number of early endosomes and lysosomes in neurons and astrocytes.[3][9]
- Reduction of Excitotoxicity: By modulating endosomal trafficking, Apilimod lowers the levels of glutamate receptors in the hippocampus of C9orf72 deficient mice, thereby protecting against NMDA-induced neurodegeneration.[9]

2. Mitigation of Gain-of-Function Toxicity: The C9ORF72 repeat expansion leads to the non-canonical translation of toxic DPRs.

- Reduction of Dipeptide Repeat Proteins (DPRs): Apilimod treatment has been shown to decrease the levels of DPRs derived from both sense and antisense transcripts of the expanded C9ORF72 gene in hippocampal neurons.[3][9][10] This effect is likely mediated by the enhanced clearance of these toxic proteins through the activated autophagy-lysosome pathway.



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Caption: Apilimod's dual rescue of C9ORF72 loss- and gain-of-function pathologies.

Quantitative Data Summary

Parameter	Value/Observation	Research Model	Reference
In Vitro Activity			
PIKfyve Kinase IC50	14 nM	In vitro kinase assay	[2]
iMN Survival	Dose-dependent improvement in survival of C9ORF72 ALS/FTD patient-derived motor neurons	Induced Motor Neurons (iMNs)	[12]
In Vivo Efficacy			
Hippocampal Injection	0.3 µL of 0.5, 3, or 20 µM	C9orf72+/- and -/- mice	[3]
Effect on Endosomes	Increased number of EEA1+ vesicles in neurons and astrocytes	C9orf72+/- mice	[9]
Effect on Lysosomes	Increased number of LAMP1+ vesicles in hippocampal neurons	C9orf72-/- mice	[11]
Effect on DPRs	Decreased levels of dipeptide repeat proteins	C9orf72 HRE mouse model	[9][10]
Motor Function	Increased motor function in larvae expressing poly(GR)	Drosophila model	[12]
Clinical Trial Data			
Study Population	Participants with C9orf72 repeat expansions	Phase 2a Clinical Trial (NCT05163886)	[13][14]
PIKfyve Inhibition	>2.5-fold increase in plasma sGPNMB (biomarker)	C9orf72 ALS Patients	[13][15]

CNS Target Engagement	73% reduction in Cerebrospinal Fluid (CSF) poly(GP) protein levels	C9orf72 ALS Patients	[13] [15]
CNS Penetration	Measurable in CSF at 1.63 ng/mL	C9orf72 ALS Patients	[13] [15]

Experimental Protocols

Protocol 1: In Vitro Treatment and Survival Assay of Patient-Derived Motor Neurons

This protocol is adapted from studies assessing the neuroprotective effects of Apilimod on induced motor neurons (iMNs) derived from C9ORF72 ALS patients.[\[12\]](#)

Materials:

- C9ORF72 ALS patient-derived and healthy control iMNs
- Neuronal culture medium
- **Apilimod Mesylate** (stock solution in DMSO)
- DMSO (vehicle control)
- Multi-well culture plates (96-well, black, clear bottom for imaging)
- Automated longitudinal microscope for live-cell imaging
- Cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

- **Cell Plating:** Plate iMNs at a desired density (e.g., 2,000 cells/well) in a 96-well plate and allow them to mature for at least 14 days in culture medium.

- **Induction of Stress:** To assess neuroprotective effects, induce cellular stress by withdrawing neurotrophic factors from the culture medium.
- **Compound Preparation:** Prepare serial dilutions of **Apilimod Mesylate** in fresh, neurotrophic factor-free medium. Final concentrations may range from 10 nM to 1 μ M. Prepare a vehicle control with an equivalent concentration of DMSO.
- **Treatment:** Carefully replace the old medium with the medium containing the different concentrations of Apilimod or vehicle control.
- **Longitudinal Imaging:** Place the plate in an automated live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
- **Data Acquisition:** Acquire phase-contrast images of each well every 24 hours for a period of 7-10 days to monitor neuronal survival.
- **Survival Analysis:** At the end of the experiment, perform a final viability stain. Quantify the number of surviving neurons (e.g., Calcein-AM positive, EthD-1 negative) at each time point for each condition.
- **Data Analysis:** Plot survival curves for each treatment group. Calculate hazard ratios to compare the likelihood of neuron death between Apilimod-treated and vehicle-treated groups.

Protocol 2: In Vivo Administration and Immunohistochemical Analysis in C9orf72 Mouse Models

This protocol describes the direct hippocampal injection of Apilimod and subsequent tissue analysis, based on methodologies used in C9orf72 mouse studies.[\[3\]](#)[\[9\]](#)

Materials:

- C9orf72 heterozygous (+/-) or knockout (-/-) mice and wild-type littermate controls.
- **Apilimod Mesylate**

- Sterile Phosphate-Buffered Saline (PBS)
- Stereotaxic surgery apparatus
- Hamilton syringe
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Primary antibodies: anti-EEA1 (for early endosomes), anti-LAMP1 (for lysosomes), anti-NR1 (for NMDA receptors).
- Fluorescently-labeled secondary antibodies
- DAPI (for nuclear counterstain)
- Fluorescence microscope



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Caption: Workflow for in vivo Apilimod administration and analysis in mouse models.

Procedure:

- **Apilimod Preparation:** Dissolve **Apilimod Mesylate** in sterile PBS to achieve final concentrations of 0.5, 3, or 20 μM .
- **Stereotaxic Surgery:** Anesthetize the mouse and secure it in a stereotaxic frame.
- **Injection:** Using a Hamilton syringe, slowly inject 0.3 μL of the Apilimod solution or PBS (vehicle) directly into the hippocampus at predetermined coordinates.
- **Post-operative Care:** Allow the animal to recover according to approved institutional protocols.
- **Tissue Collection:** After a set time point (e.g., 24 or 48 hours), deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
- **Brain Processing:** Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
- **Sectioning:** Embed the brain in OCT compound, freeze, and cut coronal sections (e.g., 30 μm thick) using a cryostat.
- **Immunohistochemistry:** a. Mount sections on slides and perform antigen retrieval if necessary. b. Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour. c. Incubate with primary antibodies (e.g., anti-EEA1, anti-LAMP1) diluted in blocking buffer overnight at 4°C. d. Wash sections with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature. e. Counterstain with DAPI. f. Mount with an anti-fade mounting medium.
- **Imaging and Analysis:** Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of fluorescent puncta (representing endosomes or lysosomes) per cell in the hippocampus using image analysis software like ImageJ.

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